molecular formula C14H10BrFN2OS B5155042 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide

3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5155042
M. Wt: 353.21 g/mol
InChI Key: XXWGPFWJFJXJIK-UHFFFAOYSA-N
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Description

3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of a specific protein target, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide involves the inhibition of a specific protein target. This protein target plays a crucial role in the development and progression of various diseases, including cancer and inflammation. By inhibiting this protein target, 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has the potential to stop the progression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide have been extensively studied. It has been shown to inhibit the activity of a specific protein target, which can lead to the inhibition of cancer cell growth and the reduction of inflammation. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide in lab experiments include its potent inhibitory activity against a specific protein target, as well as its low toxicity profile. However, the limitations of using this compound include the complexity of its synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide. One potential direction is the development of new drugs based on this compound, which could be used to treat various diseases including cancer and inflammation. Another direction is the further study of its mechanism of action, which could lead to a better understanding of the protein target it inhibits and its potential as a drug target. Additionally, the synthesis method of this compound could be optimized to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide involves a series of chemical reactions. The starting material used is 3-bromoaniline, which is reacted with carbon disulfide and potassium hydroxide to form the intermediate compound potassium 3-bromo-N-(thiocarbamoyl)anilide. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product, 3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential as a drug target. It has been shown to inhibit the activity of a specific protein target, making it a promising candidate for the development of new drugs. This compound has been studied in the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2OS/c15-10-3-1-2-9(8-10)13(19)18-14(20)17-12-6-4-11(16)5-7-12/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWGPFWJFJXJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide

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